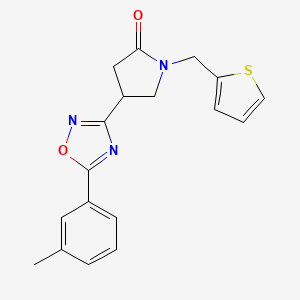
1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antitumoral, antimicrobial, and other pharmacological effects based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidinone ring, a thiophene moiety, and an oxadiazole group, which are believed to contribute to its biological activities.
Antitumoral Activity
Recent studies have demonstrated the antitumoral properties of this compound. In vitro assays showed that it exhibits significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
- IC50 Values : The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties . It was evaluated against a panel of bacterial strains and fungi.
Results:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 32 to 64 µg/mL.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 64 | Fungistatic |
The proposed mechanism of action for the antitumoral and antimicrobial activities includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Cell Membrane Disruption : It disrupts bacterial cell membranes leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in both tumor and microbial cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cell Lines :
- Antimicrobial Efficacy Against Resistant Strains :
Propriétés
IUPAC Name |
4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-2-5-13(8-12)18-19-17(20-23-18)14-9-16(22)21(10-14)11-15-6-3-7-24-15/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFODAGJQYLLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














